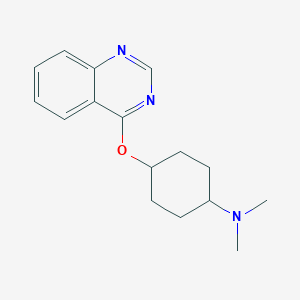

N,N-二甲基-4-(喹唑啉-4-氧基)环己烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine” is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are heterocyclic compounds that have drawn immense attention due to their significant biological activities . They are known to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of a metal catalyst . For instance, a Cu(I)-catalyzed synthesis of quinazolin-4(3H)-ones was reported, which involved the use of 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA). These protocols require an azide ion as a nitrogen source and involve C–N coupling, reductive amination, cyclization, and oxidation . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The chemical structure of quinazoline derivatives includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis

Quinazolin-4(3H)-ones can be obtained from a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学研究应用

Anticancer Activity

Quinazoline derivatives, including N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, have been extensively studied for their anticancer properties. They are known to induce apoptosis and exhibit efficacy against various cancer types. For instance, certain quinazolinone derivatives have been identified as potent apoptosis inducers and efficacious anticancer agents with high blood-brain barrier permeability .

Antibacterial and Antifungal Effects

These compounds have shown significant promise as antimicrobial agents. Research has revealed that quinazolinone derivatives possess broad-spectrum antibacterial and antifungal activities. This is particularly important in the context of increasing antibiotic resistance, as new drugs are urgently needed to treat resistant bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. These compounds can be used to develop new anti-inflammatory drugs, which could be beneficial for treating various inflammatory disorders .

Anticonvulsant Effects

Quinazolinones have been reported to exhibit anticonvulsant activities. This makes them potential candidates for the development of new treatments for epilepsy and other seizure-related disorders .

Antimalarial Activity

Quinazolinone derivatives have also been explored for their antimalarial effects. Given the global impact of malaria and the need for more effective treatments, this represents a significant application area for these compounds .

Biofilm Inhibition

Recent studies have focused on the ability of quinazolinone derivatives to inhibit biofilm formation, particularly in Pseudomonas aeruginosa. This is crucial because biofilms are associated with persistent infections and are often resistant to conventional antibiotics. Compounds that can prevent biofilm formation could lead to new ways of treating such infections .

未来方向

The future directions for the study of “N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

作用机制

Target of Action

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a quinazolinone derivative . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial and anti-biofilm effects . The primary targets of this compound are likely to be microbial cells, particularly those forming biofilms .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in bacteria . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in bacteria that regulates biofilm formation . By inhibiting this system, the compound prevents the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics . It also affects the production of exopolysaccharides, which are crucial for the structure and function of biofilms .

Pharmacokinetics

Quinazolinone derivatives are generally known for their broad spectrum of biological activities, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of biofilm formation and a decrease in other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

属性

IUPAC Name |

N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWTRGALRUDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)

![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)